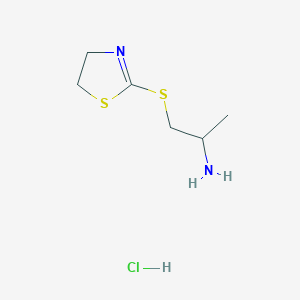

1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride

Description

1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Properties

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S2.ClH/c1-5(7)4-10-6-8-2-3-9-6;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWQLBOWPXODJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC1=NCCS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride typically involves the reaction of thiazole derivatives with appropriate amines and thiol compounds. The synthetic route may include the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

Thioether Formation: The thiazole ring is then reacted with a thiol compound to introduce the thioether linkage.

Amination: The resulting thioether is further reacted with an amine to form the desired amine derivative.

Hydrochloride Salt Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including 1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride. These compounds are known to exhibit activity against a range of multi-drug resistant (MDR) pathogens.

Case Study: In Vitro Evaluation

A study conducted by Mohamed et al. evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds incorporating thiazole structures demonstrated significant inhibition of bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism of action was suggested to involve interference with DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival .

| Compound | Activity Against | Mechanism |

|---|---|---|

| 1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride | MDR pathogens | Inhibition of DNA gyrase and DHFR |

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in various preclinical studies.

Case Study: Cytotoxicity Assays

Research published in MDPI explored the cytotoxic effects of thiazole derivatives on cancer cell lines. The study demonstrated that these compounds could induce apoptosis in cancer cells via the activation of intrinsic apoptotic pathways. The presence of the thiazole moiety was crucial for enhancing the cytotoxicity against specific cancer types, suggesting a potential role in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Intrinsic pathway activation |

Synthesis and Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity or selectivity.

Synthesis Pathways

A notable synthesis route involves the reaction of thiazole derivatives with various amines to produce novel compounds with enhanced pharmacological profiles. This method has been utilized to create libraries of thiazole-based drugs, facilitating high-throughput screening for drug discovery .

| Synthesis Method | Yield (%) | Applications |

|---|---|---|

| Reaction with amines | 75% | Drug discovery |

Mechanism of Action

The mechanism of action of 1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the amine group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis .

Comparison with Similar Compounds

1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole ring

The uniqueness of 1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride lies in its specific substitution pattern and the presence of the thioether linkage, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Biological Activity

1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity based on diverse sources, including case studies, research findings, and data tables.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring which contributes to its biological properties. The molecular formula is C₅H₈ClN₂S, and it possesses a thiazole moiety that is known for various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of thiazole derivatives, including 1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride.

In Vitro Studies

A study evaluated the antimicrobial efficacy of various thiazole derivatives against multi-drug resistant (MDR) pathogens. The results indicated that the compound exhibited:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against several bacterial strains.

- Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) were also assessed, demonstrating its bactericidal and fungicidal capabilities .

Biofilm Inhibition

The compound showed promising results in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, with a significant percentage reduction compared to traditional antibiotics like Ciprofloxacin .

Anticancer Activity

Thiazole derivatives have been investigated for their potential anticancer effects. Molecular docking studies suggest that these compounds can interact effectively with DNA and various enzymes involved in cancer progression.

Case Studies

- Molecular Docking : Recent research highlighted that certain thiazole derivatives exhibited strong binding affinities to the HER enzyme, indicating potential as anticancer agents. The docking scores ranged from -10.4 to -9.8 kcal/mol for the most promising candidates .

- Cytotoxicity Assays : Compounds derived from thiazoles were tested for cytotoxic effects on cancer cell lines, revealing IC₅₀ values greater than 60 μM, suggesting low toxicity levels while maintaining efficacy against cancer cells .

The biological activity of 1-((4,5-Dihydrothiazol-2-yl)thio)propan-2-amine hydrochloride can be attributed to its ability to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial DNA replication and folate metabolism respectively. The IC₅₀ values for these activities ranged from 12.27–31.64 μM for DNA gyrase inhibition and 0.52–2.67 μM for DHFR inhibition .

Data Summary

| Biological Activity | MIC (μg/mL) | MBC/MFC (μg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| Antimicrobial | 0.22 - 0.25 | Not specified | Not specified |

| Anticancer (DNA Gyrase) | Not specified | Not specified | 12.27 - 31.64 |

| Anticancer (DHFR) | Not specified | Not specified | 0.52 - 2.67 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.